molecular formula C16H20Cl3N3 B2488154 4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride CAS No. 1858251-23-6

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride

Cat. No.: B2488154
CAS No.: 1858251-23-6
M. Wt: 360.71
InChI Key: FMZJGKBRTINJDR-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a piperidinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of palladium-catalyzed cyclization reactions to form the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole.

    Pyrimidine derivatives: Including compounds like 5-fluorouracil and cytarabine.

Uniqueness

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZJGKBRTINJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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